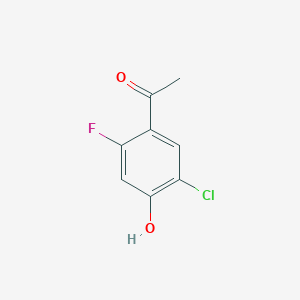

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)ethan-1-one

Description

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)ethan-1-one is a chemical compound with the molecular formula C8H6ClFO2. It is an important intermediate in the synthesis of various pharmaceuticals and organic compounds. This compound is characterized by the presence of chloro, fluoro, and hydroxy functional groups attached to a phenyl ring, making it a versatile building block in organic synthesis.

Properties

Molecular Formula |

C8H6ClFO2 |

|---|---|

Molecular Weight |

188.58 g/mol |

IUPAC Name |

1-(5-chloro-2-fluoro-4-hydroxyphenyl)ethanone |

InChI |

InChI=1S/C8H6ClFO2/c1-4(11)5-2-6(9)8(12)3-7(5)10/h2-3,12H,1H3 |

InChI Key |

IGJAEERTJKKUQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1F)O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)ethan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 5-chloro-2-fluoro-4-hydroxybenzaldehyde.

Reaction Conditions: The key reaction involves the acetylation of the starting material using acetic anhydride in the presence of a catalyst like sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.

Chemical Reactions Analysis

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions: Typical reagents include acetic anhydride, sulfuric acid, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired products.

Scientific Research Applications

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)ethan-1-one has diverse applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It is a precursor in the synthesis of various drugs, including anti-inflammatory and anti-cancer agents.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)ethan-1-one can be compared with similar compounds such as:

1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one: This compound lacks the chloro group, which may affect its reactivity and biological activity.

1-(5-Chloro-2-hydroxyphenyl)ethan-1-one: This compound lacks the fluoro group, which may influence its chemical properties and applications.

1-(5-Bromo-2-hydroxyphenyl)ethan-1-one:

Biological Activity

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)ethan-1-one, a phenolic compound, has gained attention in recent years due to its potential biological activities. This compound belongs to a class of molecules known for their diverse chemical properties and therapeutic applications. This article reviews the biological activity of this compound, including its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- A hydroxy group that allows for hydrogen bonding with biological molecules.

- Halogen substituents (chlorine and fluorine) that may enhance lipophilicity and modify interactions with enzymes and receptors.

These structural features contribute to its unique reactivity and biological profile.

Anticancer Activity

Recent studies have suggested that this compound exhibits promising anticancer properties. For instance, it has been evaluated in various cancer cell lines, showing significant cytotoxic effects.

Table 1: Anticancer Activity Data

The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways, which has been substantiated by flow cytometry analysis.

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Study: Inhibition of Inflammatory Markers

A study conducted on RAW 264.7 macrophages treated with lipopolysaccharide (LPS) showed that treatment with this compound reduced TNF-alpha levels by approximately 40% compared to controls, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial activity of this compound has also been explored. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Bacillus subtilis | 16 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Mechanistic Insights

The interactions between this compound and biological targets have been investigated through molecular docking studies. These studies reveal that the compound binds effectively to active sites of enzymes involved in cancer progression and inflammation, enhancing our understanding of its pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.